molecular formula C17H15ClN2O2S B2884410 (5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one CAS No. 338753-41-6

(5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one

Cat. No. B2884410
CAS RN: 338753-41-6
M. Wt: 346.83
InChI Key: ZZJBGMZUTMOOLH-MHWRWJLKSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions that can cause the compound to react, and the products that are formed .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, can also be analyzed .

Scientific Research Applications

Antipsychotic and Anticonvulsant Agents

  • Research Context: Some derivatives have been synthesized and evaluated for their antipsychotic and anticonvulsant activities. The compounds showed promising results in these areas, indicating potential applications in treating psychiatric and neurological conditions.
  • Reference: Kaur et al., 2012
  • Research Context: Various derivatives of this compound have been synthesized and tested for their antitumor properties. Some compounds exhibited promising results against specific cancer cell lines, suggesting potential use in cancer therapy.
  • References:
  • Research Context: Some synthesized derivatives have shown considerable antimicrobial activity against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial drugs.
  • References:
  • Research Context: Investigations into the antioxidant activities of derivatives of this compound have demonstrated their potential in combating oxidative stress, which is a factor in many diseases.
  • Reference: Saied et al., 2019
  • Research Context: Some thiazolidinedione derivatives, including those related to the compound , have been studied for their effectiveness as corrosion inhibitors, which could be useful in industrial applications.
  • Reference: Yadav et al., 2015

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems. This can involve in vitro studies with isolated proteins or cells, and in vivo studies in animals .

properties

IUPAC Name

(5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-12-2-8-15(9-3-12)20-11-23(22)16(17(20)21)10-19-14-6-4-13(18)5-7-14/h2-10,19H,11H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJBGMZUTMOOLH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CS(=O)C(=CNC3=CC=C(C=C3)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CS(=O)/C(=C/NC3=CC=C(C=C3)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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